2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid
CAS No.: 1505845-79-3
Cat. No.: VC3094691
Molecular Formula: C6H8FNO3
Molecular Weight: 161.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1505845-79-3 |
|---|---|
| Molecular Formula | C6H8FNO3 |
| Molecular Weight | 161.13 g/mol |
| IUPAC Name | 2-fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid |
| Standard InChI | InChI=1S/C6H8FNO3/c7-5(6(10)11)8-3-1-2-4(8)9/h5H,1-3H2,(H,10,11) |
| Standard InChI Key | MGCIRUYGEOKMIX-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)C(C(=O)O)F |
| Canonical SMILES | C1CC(=O)N(C1)C(C(=O)O)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid consists of a 2-oxopyrrolidine ring with a fluorine-substituted acetic acid group attached to the nitrogen atom. This structure combines the pharmacologically valuable pyrrolidine scaffold with the unique properties conferred by alpha-fluorination of the acetic acid moiety.
Physical and Chemical Properties
2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid is characterized by specific physical and chemical parameters that define its behavior in various chemical environments. The compound is identified by CAS number 1505845-79-3 and has a molecular formula of C6H8FNO3 with a molecular weight of 161.13 g/mol .
Table 1 presents a comparison between 2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid and its non-fluorinated analog, which helps illustrate the impact of fluorine substitution:
| Property | 2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid | (2-Oxopyrrolidin-1-yl)acetic acid |
|---|---|---|
| CAS Number | 1505845-79-3 | 53934-76-2 |
| Molecular Formula | C6H8FNO3 | C6H9NO3 |
| Molecular Weight | 161.13 | 143.141 |
| Density | Not available | 1.3±0.1 g/cm³ |
| Boiling Point | Not available | 379.1±25.0 °C at 760 mmHg |
| Flash Point | Not available | 183.0±23.2 °C |
Structural Significance and Implications
Pyrrolidine Core Structure
The pyrrolidine scaffold forms the foundation of numerous bioactive compounds and has been extensively utilized in drug discovery. The 2-oxo modification of the pyrrolidine ring introduces an amide functionality that can serve as both hydrogen bond acceptor and donor, potentially enhancing interactions with biological targets.
Significance of Fluorine Substitution
The strategic positioning of fluorine at the alpha carbon of the acetic acid moiety represents a critical structural modification with several significant implications:
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Enhanced metabolic stability due to the strong C-F bond that resists enzymatic degradation
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Altered acidity of the carboxylic acid group, affecting its ionization profile at physiological pH
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Modified conformational preferences due to stereoelectronic effects
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Potential for enhanced binding interactions with protein targets through both electrostatic and lipophilic interactions
Synthesis and Preparation Methods
Chemical Reactivity Profile
The chemical reactivity of 2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid is defined by several functional elements:
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The carboxylic acid group can undergo standard carboxylic acid reactions including esterification, amidation, and salt formation
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The alpha-fluoro substituent reduces the susceptibility to nucleophilic attack compared to other halogenated analogs
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The 2-oxopyrrolidine ring provides a relatively stable amide functionality that can participate in hydrogen bonding interactions
Biological Activities and Applications
Enzyme Inhibition
Compounds containing the pyrrolidine scaffold have demonstrated significant enzyme inhibitory properties. The fluorinated acetic acid moiety could potentially interact with enzyme active sites, particularly those containing positively charged amino acid residues or metal cofactors. Research on related compounds has shown that "fluorobenzothiazolyl ketones function as a warhead with increased electrophilicity" in enzyme inhibition contexts .
Antimicrobial Activities
Derivatives containing the 2-oxopyrrolidine core have demonstrated notable antimicrobial properties. Research has shown that "1-phenyl-5-oxopyrrolidine derivatives containing benzimidazole, azole, oxadiazole, triazole, dihydrazone, and dithiosemicarbazide moieties in the structure" exhibited "good bactericidal activity" against various bacterial strains including Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes . The fluorinated acetic acid moiety in 2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid might enhance membrane permeability, potentially improving antimicrobial efficacy.
Central Nervous System Applications
Pyrrolidine-containing compounds have shown promise as central nervous system agents. Studies have demonstrated that "pyrrolidine sulfonamides offered better in vitro potency and ER profile" as inhibitors of glycine transporters, which are important targets for neurological disorders . The fluorinated derivative might offer improved brain penetration due to enhanced lipophilicity while maintaining hydrogen bonding capabilities.
Structure-Activity Relationships
Analysis of structure-activity relationships in related compounds provides insights into the potential biological activity of 2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid:
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The 2-oxopyrrolidine ring serves as a rigidified amide that can adopt specific conformations favorable for target binding
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Alpha-fluorination typically enhances metabolic stability while modulating electronic properties
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The carboxylic acid group provides opportunities for salt formation, improving solubility, or conversion to other functional groups to optimize pharmacokinetic properties
Studies on related compounds have shown that "fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring," highlighting the beneficial effects of fluorine incorporation in pyrrolidine-based structures .
Comparison with Related Compounds
Structural Analogs
Table 2: Comparison of 2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid with Structural Analogs
| Compound | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| (2-Oxopyrrolidin-1-yl)acetic acid | Lacks fluorine atom | Lower metabolic stability, different electronic properties |
| 2-Chloro-2-(2-oxopyrrolidin-1-yl)acetic acid | Chlorine instead of fluorine | More reactive toward nucleophilic substitution, different lipophilicity profile |
| 2-(2-Oxopyrrolidin-1-yl)propanoic acid | Methyl group instead of fluorine | Different steric requirements, lacks the electronic effects of fluorine |
Functional Analogs
Functional analogs of 2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid include other compounds that combine heterocyclic nitrogen-containing rings with carboxylic acid functionalities. These analogs often serve as amino acid mimetics or peptide building blocks with specialized properties.
Research Applications and Future Directions
Current Research Applications
Current applications of 2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid and related compounds include:
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Development of novel protease inhibitors, particularly for viral targets like SARS-CoV-2 main protease
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Exploration of antimicrobial compounds with activity against resistant bacterial strains
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Investigation of compounds targeting neurological disorders through modulation of neurotransmitter transport systems
Future Research Directions
Several promising research directions emerge for 2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid:
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Comprehensive evaluation of its physicochemical properties to establish a complete profile
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Assessment of its potential as a building block for more complex bioactive molecules
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Exploration of its antimicrobial properties, particularly against resistant bacterial strains
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Investigation of its pharmacokinetic properties and metabolism
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Examination of its potential as a peptidomimetic building block for designing enzyme inhibitors
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